Physicochemical properties of Z-L-Pyroglutamic acid dicyclohexylammonium salt
Physicochemical properties of Z-L-Pyroglutamic acid dicyclohexylammonium salt
Topic: Physicochemical properties of Z-L-Pyroglutamic acid dicyclohexylammonium salt Content Type: Technical Whitepaper Audience: Researchers, scientists, and drug development professionals.
Physicochemical Characterization, Synthetic Utility, and Handling Protocols
Executive Summary
Z-L-Pyroglutamic acid dicyclohexylammonium salt (Z-L-pGlu-OH·DCHA) represents a critical strategic reagent in peptide chemistry and organic synthesis.[1] While the parent compound, N-benzyloxycarbonyl-L-pyroglutamic acid (Z-L-pGlu-OH), is often isolated as a viscous, hygroscopic oil or an amorphous solid that is difficult to handle, the formation of the dicyclohexylammonium (DCHA) salt yields a highly crystalline, stable, and non-hygroscopic solid.
This guide provides a comprehensive technical analysis of this compound, focusing on its physicochemical properties, the rationale behind its salt formation, and the mandatory protocols for liberating the free acid prior to synthetic application.
Molecular Architecture & Identification
The compound is a stoichiometric salt formed between the protected amino acid Z-L-Pyroglutamic acid and the bulky organic base dicyclohexylamine.
| Parameter | Technical Specification |
| Chemical Name | Z-L-Pyroglutamic acid dicyclohexylammonium salt |
| Synonyms | Z-L-Pyr-OH[2][3]·DCHA; Z-5-oxo-L-proline DCHA salt |
| CAS Number | 38596-35-9 |
| Molecular Formula | |
| Molecular Weight | 444.57 g/mol |
| Component 1 (Acid) | Z-L-Pyroglutamic acid (MW: 263.25) |
| Component 2 (Base) | Dicyclohexylamine (MW: 181.32) |
| Chirality | L-isomer (S-configuration at the chiral center) |
Physicochemical Profile
The following data points define the material's behavior in a laboratory setting. The high melting point is the primary indicator of the salt's stability compared to the free acid.
| Property | Value / Description | Significance |
| Appearance | White to off-white crystalline powder | Indicates high purity; free acid is often an oil.[2] |
| Melting Point | 198 – 204 °C | High thermal stability; allows for rigorous drying without decomposition. |
| Optical Rotation | Critical for confirming enantiomeric purity (prevention of racemization). | |
| Solubility | Soluble in MeOH, DMSO, DMF.[4] | Compatible with standard analytical HPLC methods. |
| Insolubility | Water, Diethyl Ether, Hexanes. | Exploited during the "desalting" purification process. |
| Hygroscopicity | Low / Non-hygroscopic | Superior shelf-life stability compared to the free acid. |
Expert Insight: The Role of DCHA
Why use the DCHA salt? In high-precision peptide synthesis, stoichiometry is paramount. Weighing a viscous oil (the free acid form of Z-L-pGlu-OH) is prone to error and physical loss.
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Crystallinity: DCHA is a bulky, lipophilic amine that forces the crystallization of carboxylic acids that otherwise resist lattice formation.
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Purification: Impurities trapped in the oil of the free acid are often excluded from the crystal lattice of the DCHA salt, acting as an integrated purification step.
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Stability: The salt form protects the carboxylic acid from inadvertent decarboxylation or side reactions during long-term storage.
Critical Protocol: Liberation of the Free Acid (Desalting)
Context: The DCHA moiety is a base.[1] If used directly in coupling reactions (e.g., with EDC/NHS or HATU), the DCHA will compete with the coupling reagent or alter the pH, leading to side reactions or racemization. You must liberate the free acid before coupling.
The "Self-Validating" Desalting Workflow
Validation Check: This protocol uses Potassium Bisulfate (
-
Reasoning: DCHA forms a sparingly soluble salt with HCl (
) which precipitates and contaminates the organic layer. forms water-soluble salts with DCHA, ensuring complete removal into the aqueous phase.
Step-by-Step Methodology:
-
Suspension: Suspend the calculated amount of Z-L-pGlu-OH·DCHA in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of salt). The salt may not dissolve completely until acidification.
-
Acidification: Add an equal volume of 0.5 M or 10% Aqueous
. -
Agitation: Stir vigorously for 5–10 minutes. The solid should disappear as the free acid dissolves in the EtOAc and the DCHA protonates into the aqueous layer.
-
Separation: Transfer to a separatory funnel. Collect the organic (upper) layer.
-
Validation Wash: Wash the organic layer 2x with fresh 10%
to ensure total removal of the amine. -
Brine Wash: Wash 1x with saturated NaCl (Brine) to remove trapped water.
-
Drying: Dry over anhydrous
, filter, and concentrate in vacuo. -
Result: The resulting oil or foam is the pure Z-L-Pyroglutamic acid, ready for immediate coupling.
Visualization: Desalting Workflow
Caption: Figure 1.[1] Logical workflow for the liberation of Z-L-Pyroglutamic acid from its DCHA salt using a sulfate-based acidification strategy to prevent precipitate contamination.
Synthetic Utility & Reactivity
Once liberated, the Z-L-Pyroglutamic acid contains a masked Glutamic acid backbone. The lactam ring (pyroglutamic moiety) confers unique reactivity.
Pathway A: Peptide Coupling (C-Terminal Modification)
The free carboxylic acid at the C-terminus can be activated (e.g., using DCC/HOBt or HATU) to couple with amines. This retains the pyroglutamic ring, which is common in neuropeptides like TRH (Thyrotropin-releasing hormone).
Pathway B: Ring Opening (Nucleophilic Attack)
The internal lactam (cyclic amide) is susceptible to nucleophilic attack by strong bases (e.g., NaOH, LiOH) or specific enzymes. This opens the ring to yield N-protected Glutamic acid derivatives (Z-Glu-OH).
Visualization: Reactivity Pathways
Caption: Figure 2. Divergent synthetic pathways for Z-L-Pyroglutamic acid. Pathway A preserves the cyclic structure; Pathway B generates linear Glutamic acid derivatives.
Storage and Stability
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Temperature: Store at +2°C to +8°C (Refrigerated).
-
Atmosphere: Keep tightly sealed. While the salt is stable, prolonged exposure to high humidity can degrade the crystal lattice.
-
Shelf Life: >2 years if stored properly in the salt form.
